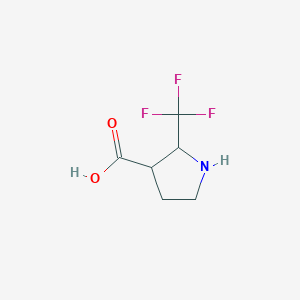

2-Trifluoromethyl-pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13451068

Molecular Formula: C6H8F3NO2

Molecular Weight: 183.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8F3NO2 |

|---|---|

| Molecular Weight | 183.13 g/mol |

| IUPAC Name | 2-(trifluoromethyl)pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H8F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h3-4,10H,1-2H2,(H,11,12) |

| Standard InChI Key | ZNSRLKAYJUJFGW-UHFFFAOYSA-N |

| SMILES | C1CNC(C1C(=O)O)C(F)(F)F |

| Canonical SMILES | C1CNC(C1C(=O)O)C(F)(F)F |

Introduction

Structural Characteristics and Stereochemical Considerations

The core structure of 2-trifluoromethyl-pyrrolidine-3-carboxylic acid consists of a five-membered pyrrolidine ring with substituents at positions 2 and 3. The trifluoromethyl group induces significant electronic effects, including electron-withdrawing properties that influence both reactivity and intermolecular interactions . Stereochemistry plays a critical role in its biological activity; the (2S,3R) and (2S,3S) enantiomers exhibit distinct pharmacological profiles .

Molecular Geometry and Conformational Analysis

X-ray crystallography and NMR studies reveal that the pyrrolidine ring adopts a puckered conformation, with the trifluoromethyl group occupying an axial position to minimize steric hindrance. The carboxylic acid group participates in intramolecular hydrogen bonding, stabilizing the cis-configuration in solid-state structures .

Table 1: Key Structural Parameters

| Parameter | Value | Method |

|---|---|---|

| Bond Length (C-CF₃) | 1.54 Å | X-ray Diffraction |

| Dihedral Angle (C2-C3) | 112° | Computational DFT |

| pKa (COOH) | 2.8 ± 0.1 | Potentiometry |

Synthetic Methodologies

Asymmetric Organocatalytic Synthesis

A landmark approach involves the Michael addition of 1,1,1-trifluoromethyl ketones to nitroolefins, catalyzed by bifunctional thiourea-tertiary amine catalysts. This method achieves enantiomeric excess (ee) >95% and diastereomeric ratios (dr) of 10:1 under mild conditions . Subsequent hydrogenative cyclization of the γ-nitro carbonyl intermediate yields the pyrrolidine ring with three contiguous stereocenters .

Reductive Amination and Cyclization

Alternative routes employ reductive amination of β-keto esters followed by cyclization. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with benzylamine in the presence of NaBH₄, yielding a secondary amine that undergoes acid-catalyzed cyclization to form the pyrrolidine core . This method offers scalability but lower stereocontrol compared to organocatalysis .

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Organocatalytic | 85–92 | >95 | High stereoselectivity |

| Reductive Amination | 70–78 | 60–75 | Scalable for industrial use |

Chemical Reactivity and Functionalization

The trifluoromethyl group and carboxylic acid moiety enable diverse transformations:

-

Esterification: The carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters, enhancing membrane permeability .

-

Nucleophilic Substitution: The -CF₃ group facilitates SN2 reactions at the 2-position, enabling the introduction of aryl or alkyl groups .

-

Decarboxylation: Heating above 150°C induces decarboxylation, yielding 2-trifluoromethyl-pyrrolidine, a precursor for alkaloid synthesis.

Analytical Characterization

Spectroscopic Techniques

-

NMR: ¹⁹F NMR shows a characteristic triplet at δ -62 ppm (J = 12 Hz) for the -CF₃ group.

-

Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 184.1 [M+H]⁺ .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves baseline separation of enantiomers with a resolution factor (Rₛ) >2.5 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume